molecular formula C11H12FN3 B1438204 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 1152880-22-2

1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B1438204
CAS No.: 1152880-22-2
M. Wt: 205.23 g/mol
InChI Key: MPBWZLSWKVZFCU-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C11H12FN3, is characterized by the presence of a fluorine atom, a pyrazole ring, and an amine group, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then reduced to the amine using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyrazole ring contribute to its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine is unique due to its specific combination of a fluorine atom, pyrazole ring, and amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-fluoro-2-pyrazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8(13)10-7-9(12)3-4-11(10)15-6-2-5-14-15/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBWZLSWKVZFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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